molecular formula C8H16N2 B178409 (2S,2'S)-2,2'-Bipyrrolidine CAS No. 124779-66-4

(2S,2'S)-2,2'-Bipyrrolidine

Cat. No. B178409
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-YUMQZZPRSA-N
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Description

“(2S,2’S)-2,2’-Bipyrrolidine” is a chemical compound with the empirical formula C8H16N2 . It is also known by the synonyms (S,S)-2,2′-Bipyrrolidine and (S,S)-2,2′-Bipyrrolidinyl . The CAS number for this compound is 124779-66-4 .


Molecular Structure Analysis

The molecular weight of “(2S,2’S)-2,2’-Bipyrrolidine” is 140.23 . The InChI (IUPAC International Chemical Identifier) string for this compound is 1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2 .

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Application in Structural Chemistry

    • Summary of the Application : The compound (2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi (1,3-dioxolanyl)-4’-one, which is formed by base-induced dimerisation of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, has been studied .
    • Methods of Application : The structure of the product was confirmed by X-ray diffraction .
    • Results or Outcomes : The product was shown to be the title compound and not the isomeric fused-ring 1,3-dioxolane/1,3-dioxane-4-one structure proposed by previous researchers .
  • Application in Drug Diffusion Studies

    • Summary of the Application : The diffusion coefficients of drugs and other small molecules, including stereoisomers of loxoprofen, were estimated using molecular modeling .
    • Methods of Application : Stable conformations of small molecules were first calculated by molecular modeling. A simple radius rs and an effective radius re were then proposed and estimated using the stable conformers with the van der Waals radii of atoms. The diffusion coefficients were finally calculated with the Stokes–Einstein equation .
    • Results or Outcomes : The results showed that, for the molecules with strong hydration ability, the diffusion coefficients are best given by re and for other compounds, rs provided the best coefficients, with a reasonably small deviation of 0.3 × 10 −6 cm 2 /s from the experimental data .
  • Application in Structural Chemistry
    • Summary of the Application : The compound “(2S,2’S)-2,2’-Bis[1,4,7,10,13-pentaoxacyclopentadecane]” has been studied for its structure .
    • Methods of Application : The structure of the compound was determined using various techniques, including X-ray diffraction .
    • Results or Outcomes : The structure of the compound was successfully determined .
  • Application in Structural Chemistry
    • Summary of the Application : The compound “(2S,2’S)-2,2’-Bis[1,4,7,10,13-pentaoxacyclopentadecane]” has been studied for its structure .
    • Methods of Application : The structure of the compound was determined using various techniques, including X-ray diffraction .
    • Results or Outcomes : The structure of the compound was successfully determined .

Safety And Hazards

The safety data sheet for “(2S,2’S)-2,2’-Bipyrrolidine” indicates that it is for research use only and not for medicinal or household use . It is classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,2'S)-2,2'-Bipyrrolidine

CAS RN

124779-66-4
Record name (S,S)-2,2'-Bipyrrolidine
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